molecular formula C22H18ClN3O3S2 B2577079 N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291867-34-9

N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2577079
CAS No.: 1291867-34-9
M. Wt: 471.97
InChI Key: GPXHEIBXJDYQTL-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2-methylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety. The 4-oxo group in the thienopyrimidine ring contributes to planarity, which is critical for binding to biological targets such as kinases or enzymes . Its molecular weight (calculated from structural data) is approximately 483.96 g/mol, with a ChemSpider ID referenced under synonyms in . The compound’s synthesis likely involves coupling reactions between functionalized thienopyrimidine intermediates and chloroacetanilide derivatives, as seen in analogous protocols (e.g., ).

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-13-5-3-4-6-17(13)26-21(28)20-16(9-10-30-20)25-22(26)31-12-19(27)24-14-7-8-18(29-2)15(23)11-14/h3-11H,12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXHEIBXJDYQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activity, particularly in the fields of anticancer and antioxidant research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H20ClN3O3SC_{24}H_{20}ClN_3O_3S with a molecular weight of approximately 463.95 g/mol. The compound features a thieno-pyrimidine core structure that is often associated with diverse biological activities.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Preliminary studies suggest that it may exert its effects through:

  • Inhibition of Cancer Cell Proliferation : By interfering with key signaling pathways involved in cell growth and survival.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress within cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
  • Cytotoxic Assay : The MTT assay revealed that the compound is more cytotoxic to U-87 cells compared to MDA-MB-231 cells, indicating a potential selectivity for certain tumor types .
Cell LineIC50 Value (μM)Reference
U-8715.0
MDA-MB-23125.0

Structure-Activity Relationship (SAR)

The introduction of specific functional groups significantly influences the anticancer activity of this compound. For instance:

  • The presence of the sulfanyl group enhances interaction with target proteins involved in cancer progression.
  • Modifications to the aromatic rings can either increase or decrease potency based on steric and electronic factors .

Antioxidant Activity

The antioxidant properties were evaluated using the DPPH radical scavenging method. Results indicated that the compound demonstrates comparable activity to well-known antioxidants such as ascorbic acid:

CompoundDPPH Scavenging Activity (%)Reference
N-(3-chloro-4-methoxyphenyl) derivative45.1
Ascorbic Acid40.0

Case Studies

Several studies have documented the biological effects of similar compounds that share structural characteristics with this compound:

  • Thieno-Pyrimidine Derivatives : A related study showed that derivatives exhibited selective cytotoxicity against breast carcinoma cell lines while sparing normal cells .
  • Mechanistic Insights : Molecular docking studies revealed potential hydrogen bonding interactions between the compound and critical residues in target proteins, suggesting a mechanism for its anticancer activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The thienopyrimidine moiety is known for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, derivatives of thienopyrimidine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth in vivo .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Research indicates that the presence of the sulfanyl group enhances its antibacterial properties, making it a candidate for developing new antibiotics. In vitro tests have shown significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. Modifications to the phenyl and thienopyrimidine rings can lead to variations in biological activity. For example:

ModificationActivity Change
Substituting halogens on the phenyl ringIncreased potency against tumor cells
Altering the alkyl group on the thienopyrimidineEnhanced antimicrobial effects

These insights are derived from comparative studies of similar compounds within the same class .

Case Study: Anticancer Efficacy

In a controlled study involving human cancer cell lines, the compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating superior efficacy. The study concluded that further development could lead to a novel treatment option for resistant cancer types .

Case Study: Antimicrobial Testing

A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against multi-drug resistant strains. Results showed that modifications to the sulfanyl group resulted in enhanced activity, suggesting that fine-tuning this aspect could yield potent new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, their substituents, and physicochemical properties:

Compound Name / ID Core Heterocycle Substituents (R1, R2) Molecular Weight (g/mol) Key Features Reference
Target Compound Thieno[3,2-d]pyrimidin-4-one R1: 2-methylphenyl; R2: 3-Cl-4-OMe ~483.96 High lipophilicity; planar thienopyrimidine core
2-((3-Butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-MeOPh)acetamide Pyridothieno[3,2-d]pyrimidinone R1: butyl; R2: 3-Cl-4-OMe ~527.03 Extended π-system due to pyrido fusion; increased steric bulk
2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-MeOPh)acetamide Pyrimido[5,4-b]indole R1: 4-Cl-phenyl; R2: 3-OMe ~520.97 Bulky indole-fused core; enhanced aromatic interactions
N-(3-Cl-4-MeOPh)-2-{[3-(2-methylpropyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide Thieno[3,2-d]pyrimidin-4-one R1: 2-methylpropyl; R2: 3-Cl-4-OMe ~497.99 Branched alkyl chain (2-methylpropyl) may improve membrane permeability
N-(4-Cl-Ph)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine R1: 4-Cl-phenyl; R2: diamino-pyrimidine ~354.84 Electron-rich diaminopyrimidine; potential for dual hydrogen bonding

Key Findings:

Impact of Heterocycle Modifications: The pyridothieno[3,2-d]pyrimidinone core () introduces additional nitrogen atoms and a fused pyridine ring, increasing polarity but reducing cell permeability compared to the target compound’s simpler thienopyrimidine system . The pyrimidoindole derivative () exhibits a larger surface area due to indole fusion, which may enhance DNA intercalation or topoisomerase inhibition but limit blood-brain barrier penetration .

Substituent Effects: Alkyl vs. Chloro-Methoxy Positioning: The 3-chloro-4-methoxyphenyl group (target compound) offers a meta-chloro para-methoxy arrangement, creating a dipole moment that enhances interactions with hydrophobic enzyme pockets. In contrast, the 4-chlorophenyl group in lacks this asymmetry, reducing binding specificity .

Sulfanyl-Acetamide Linker: The sulfanyl bridge in all analogues facilitates disulfide bond formation or metal coordination, critical for redox-mediated biological activity. The acetamide moiety acts as a hydrogen bond donor/acceptor, as confirmed by crystal structures in , where similar compounds show planar conformations ideal for target binding .

Synthetic Yields: Yields for analogues range from 68% () to 95% (), depending on the coupling efficiency between thienopyrimidine intermediates and substituted anilines.

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